

Analytical methods for 4-Amino-3,5-dichloropyridine quantification

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Compound of Interest

Compound Name: 4,5-Dichloropyridin-3-amine

Cat. No.: B1589338

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An Application Guide to the Quantitative Analysis of 4-Amino-3,5-dichloropyridine

Abstract: 4-Amino-3,5-dichloropyridine (ADCP) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, notably as a precursor to drugs like roflumilast, which is used in the management of chronic obstructive pulmonary disease (COPD). Its presence and purity are critical quality attributes that necessitate robust, accurate, and reliable analytical methods for quantification. This document provides detailed application notes and validated protocols for the quantitative analysis of 4-Amino-3,5-dichloropyridine in both bulk substance and complex biological matrices. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring adherence to rigorous scientific standards. We present two primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis. Additionally, a protocol for sample preparation for high-sensitivity analysis in plasma using LC-MS/MS is outlined.

Compound Overview

4-Amino-3,5-dichloropyridine is a chlorinated pyridine derivative whose structure lends itself to various analytical techniques.^[1] Understanding its fundamental properties is key to developing effective analytical methods.

- Chemical Structure:
 - Image of 4-Amino-3,5-dichloropyridine structure would be placed here in a full document.

- CAS Number: 22889-78-7
- Molecular Formula: $C_5H_4Cl_2N_2$ [\[2\]](#)
- Molecular Weight: 163.0 g/mol [\[3\]](#)
- Appearance: White to off-white crystalline powder.[\[3\]](#)
- Melting Point: 158-163 °C[\[3\]](#)

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For 4-Amino-3,5-dichloropyridine, a reversed-phase HPLC method using a C18 column is highly effective. The analyte, being moderately polar, is well-retained on the nonpolar stationary phase and eluted with a polar mobile phase. The pyridine ring contains a chromophore that strongly absorbs ultraviolet (UV) light, allowing for sensitive and specific detection with a UV-Vis or Diode Array Detector (DAD). This method is robust, reproducible, and ideal for purity assays and content uniformity in bulk drug substances.[\[4\]](#)

Quantitative Performance Summary (HPLC-UV)

The following table summarizes typical performance characteristics for this method. These values serve as a benchmark and must be experimentally verified during in-house method validation.[\[5\]](#)

Parameter	Representative Value	Rationale & Significance
Analyte	4-Amino-3,5-dichloropyridine	The target molecule for quantification.
Matrix	Bulk Drug Substance / Intermediate	The sample type for which this method is optimized.
Limit of Detection (LOD)	~10 ng/mL	The lowest concentration detectable with statistical significance.
Limit of Quantification (LOQ)	~30 ng/mL	The lowest concentration that can be measured with acceptable precision and accuracy. [6]
Linearity (Range)	0.1 - 100 µg/mL	The concentration range over which the detector response is directly proportional to the analyte concentration. [7]
Recovery	98 - 102%	A measure of the method's accuracy, determined by spiking a blank matrix with a known amount of analyte. [7]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or ultrapure).

- 4-Amino-3,5-dichloropyridine reference standard.
- 0.45 μm syringe filters for sample clarification.

2. Chromatographic Conditions:

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
Causality: The exact ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape. A higher acetonitrile percentage will decrease retention time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
- Detection Wavelength: 254 nm. Causality: This wavelength provides a strong absorbance signal for the pyridine ring.
- Injection Volume: 10 μL .

3. Preparation of Solutions:

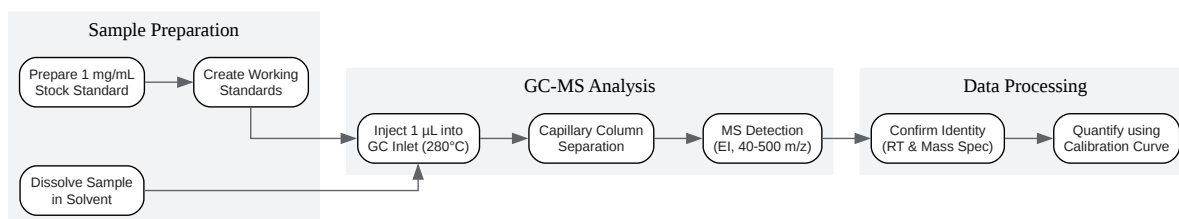
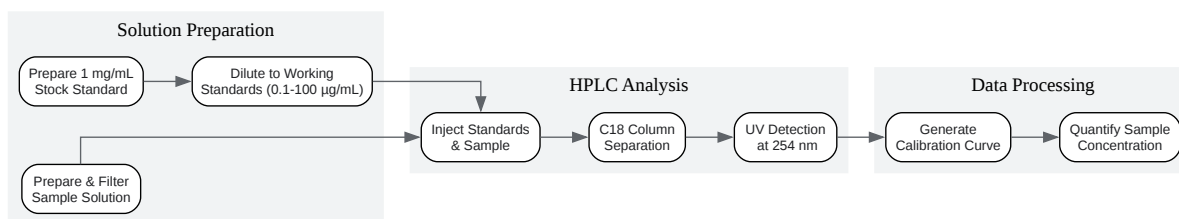
- Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 4-Amino-3,5-dichloropyridine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.^[4]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired range (e.g., 0.1, 1, 10, 50, 100 $\mu\text{g/mL}$).^[4]
- Sample Solution: Accurately weigh a sample containing 4-Amino-3,5-dichloropyridine and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 μm syringe filter before injection.

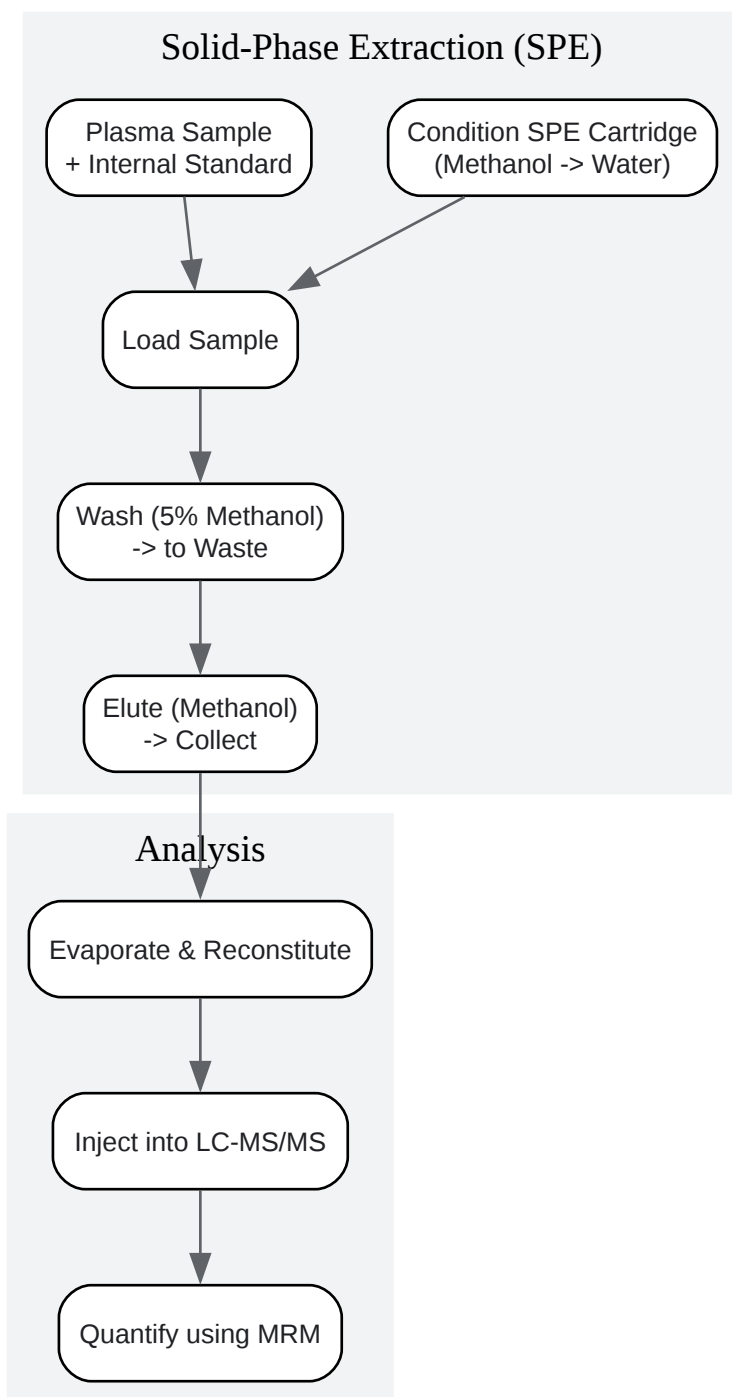
4. Analysis and Quantification:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the working standard solutions in order of increasing concentration to build a calibration curve.
- Construct the calibration curve by plotting the peak area response against the known concentration of each standard. A linear regression should yield a correlation coefficient (r^2) \geq 0.999.
- Inject the prepared sample solution(s).
- Determine the concentration of 4-Amino-3,5-dichloropyridine in the sample by interpolating its peak area from the calibration curve.[4]

Workflow Visualization (HPLC-UV)





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